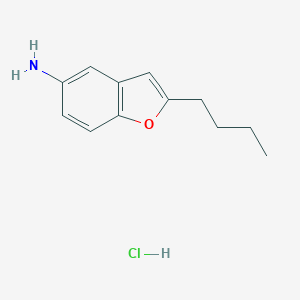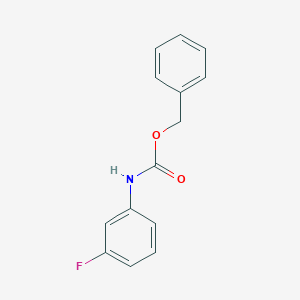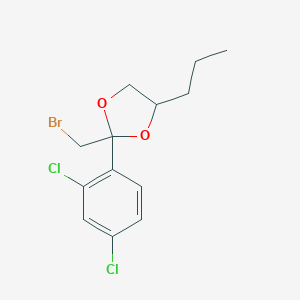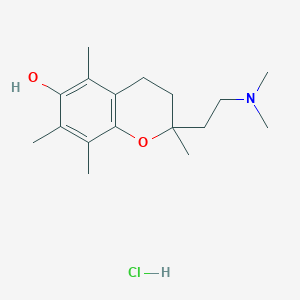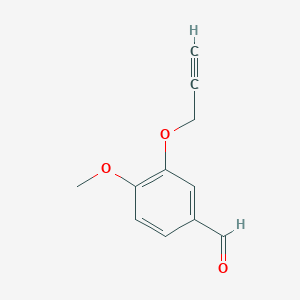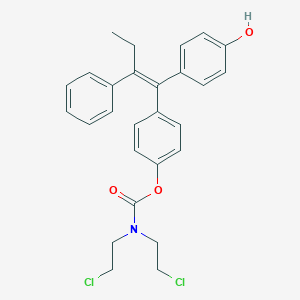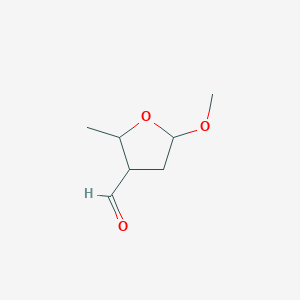![molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0](/img/structure/B141208.png)
5-Methyl-octahydro-pyrrolo[3,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Methylation Methods
Researchers have developed catalytic methods that introduce methyl groups onto aromatic rings such as pyridines, relevant to the synthesis of 5-Methyl-octahydro-pyrrolo[3,4-c]pyridine. These methods use feedstock chemicals like methanol and formaldehyde, exploiting the interface between aromatic and non-aromatic compounds to enable methylation at specific positions on the aromatic ring. This approach is significant for synthesizing modified pyridines with potential applications in drug discovery and organic chemistry (Grozavu et al., 2020).
Antagonistic Activity on CCR5 Receptors
The design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists highlight the therapeutic potential of such compounds. These derivatives exhibit significant anti-HIV-1 activities, indicating their utility in developing new treatments for HIV-1 infections. The research includes structure-activity relationship (SAR) analysis and docking studies, providing insights into the interaction of these compounds with the CCR5 receptor (Wang et al., 2017).
Broad Spectrum of Biological Activities
Pyrrolo[3,4-c]pyridine derivatives are studied for their wide range of pharmacological properties, including their use as analgesic and sedative agents. These compounds have potential applications in treating diseases of the nervous and immune systems, showcasing their versatility in drug development. The review of these derivatives emphasizes their antidiabetic, antimycobacterial, antiviral, and antitumor activities, providing a comprehensive overview of their therapeutic potential (Wójcicka & Redzicka, 2021).
Selectivity in nAChR Ligand Binding
Research on 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles demonstrates the importance of simple substitution patterns in creating ligands selective for nicotinic acetylcholine receptors (nAChRs) subtypes. This work provides insights into the differences in the ligand binding domains of the alpha4beta2 and alpha7 receptors, aiding in the development of targeted therapies for neurological conditions (Bunnelle et al., 2009).
Safety and Hazards
The safety information for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have efficacy in reducing blood glucose , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Based on its potential efficacy in reducing blood glucose , it may interact with its targets to modulate glucose metabolism, leading to a decrease in blood glucose levels.
Result of Action
Based on its potential efficacy in reducing blood glucose , it may lead to a decrease in blood glucose levels, which could have beneficial effects in conditions such as hyperglycemia, type 1 diabetes, and other related disorders.
Properties
IUPAC Name |
5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKJYVQFIOOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


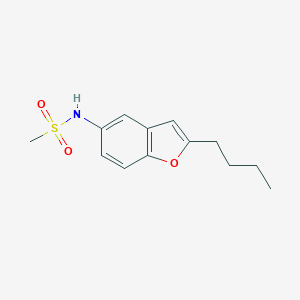
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
